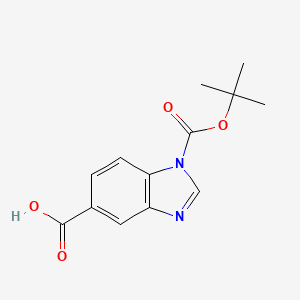

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid

Beschreibung

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid (hereafter referred to as Boc-benzimidazole-5-COOH) is a benzimidazole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a carboxylic acid moiety at the 5-position. The Boc group enhances stability during synthetic procedures, particularly in peptide coupling and multi-step organic reactions, by shielding the benzimidazole nitrogen from undesired interactions . This compound serves as a critical intermediate in pharmaceutical synthesis, enabling the construction of complex molecules such as angiotensin II receptor antagonists and protease inhibitors .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAMHQFFPPHEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625042 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400653-36-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid can be synthesized through a multi-step process involving the protection of the benzimidazole nitrogen with a Boc group and subsequent functionalization of the benzimidazole ring. The general synthetic route involves:

Protection of the benzimidazole nitrogen: This step typically involves the reaction of benzimidazole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Functionalization of the benzimidazole ring: The carboxylic acid group can be introduced through various methods, including direct carboxylation or via intermediate steps involving halogenation and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Flow microreactor systems have been developed for the efficient and sustainable synthesis of Boc-protected compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products:

Deprotection: Benzimidazole-5-carboxylic acid.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of functional materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the benzimidazole nitrogen, preventing unwanted reactions during synthetic transformations. Upon deprotection, the benzimidazole core can participate in various chemical reactions, targeting specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituent Effects on the Benzimidazole Core

- Unprotected Carboxylic Acid Derivatives :

The unprotected analogue, 1H-benzimidazole-5-carboxylic acid (Compound 2 in ), lacks the Boc group. This absence reduces steric hindrance but increases susceptibility to nucleophilic attack or oxidation, limiting its utility in reactions requiring amine protection . - Ester Derivatives :

Ethyl 1H-benzimidazole-5-carboxylate () replaces the carboxylic acid with an ethyl ester. This modification improves lipophilicity, enhancing membrane permeability in drug candidates but requiring hydrolysis for bioactivation . - Tetrazole-Containing Analogues :

CV-11974 () incorporates a tetrazole bioisostere instead of the carboxylic acid. Tetrazole groups mimic carboxylates in hydrogen bonding but offer superior metabolic stability, as seen in its potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .

Role of the Boc Group

The Boc group in Boc-benzimidazole-5-COOH confers:

- Enhanced Stability : Resists degradation under basic conditions compared to Fmoc or acetyl protections.

- Ease of Deprotection : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), enabling selective unmasking in multi-step syntheses .

- Crystallinity : The bulky tert-butyl moiety improves crystallinity, facilitating purification (melting point: 169–173°C) .

Physicochemical Properties

| Property | Boc-benzimidazole-5-COOH | 1H-Benzimidazole-5-COOH | Ethyl Ester (10a) | CV-11974 (Tetrazole) |

|---|---|---|---|---|

| Melting Point (°C) | 169–173 | Not reported | 169–173 | Not reported |

| Solubility | Moderate in polar solvents | High in polar solvents | High in organic phases | Low aqueous solubility |

| Stability | Acid-labile (Boc cleavage) | Oxidative degradation | Hydrolytically stable | Metabolically stable |

| Key Application | Synthetic intermediate | Direct pharmacological use | Prodrug development | API (hypertension) |

Pharmacological and Industrial Relevance

- Boc-benzimidazole-5-COOH : Primarily an intermediate; its Boc group enables modular synthesis of indole- and pyrrole-containing pharmaceuticals (e.g., ).

- CV-11974 : Demonstrates 48-fold greater oral potency than DuP 753 in angiotensin II inhibition, highlighting the impact of tetrazole substitution .

- Ethyl Esters : Used in prodrug strategies to enhance bioavailability, as seen in ethyl 1H-benzimidazole-5-carboxylate derivatives .

Spectroscopic Differentiation

Biologische Aktivität

1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following structural formula:

Synthesis : The synthesis of this compound typically involves the reaction of benzimidazole with tert-butoxycarbonyl (Boc) anhydride in the presence of a base. This method allows for the introduction of the Boc protecting group, which enhances the compound's stability and solubility in organic solvents.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Candida albicans | 20 | 100 |

Anticancer Activity

The compound has also been studied for its anticancer properties. A notable study evaluated its effects on human cancer cell lines, revealing potent growth inhibition comparable to established chemotherapeutics like doxorubicin.

Case Study : In vitro studies demonstrated that this compound exhibited IC50 values ranging from 5 to 15 µM across various cancer cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 7 | Topoisomerase II inhibition |

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Topoisomerase Inhibition : Similar to other benzimidazole derivatives, it may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.

- Microtubule Disruption : Compounds in this class can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Comparative Analysis

When compared to other benzimidazole derivatives, such as those lacking the Boc group or having different substituents, the presence of the tert-butoxycarbonyl moiety enhances both solubility and bioavailability. This modification can significantly affect the pharmacokinetic properties and therapeutic efficacy.

| Compound | Solubility | Bioactivity Profile |

|---|---|---|

| This compound | High | Antimicrobial, anticancer |

| Benzimidazole | Moderate | Antimicrobial only |

| Boc-protected benzimidazole derivative | High | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(tert-Butoxycarbonyl)-1H-benzimidazole-5-carboxylic acid while preserving the Boc group?

- The Boc group is acid-labile, so reactions should avoid strong acids. Use mild bases (e.g., NaHCO₃) in polar aprotic solvents like DMF or DMSO at 50–80°C for coupling reactions. Monitor pH to prevent premature deprotection. Post-synthesis, confirm Boc retention via FTIR (C=O stretch at ~1680–1720 cm⁻¹) and LC-MS .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s purity and structure?

- Combine ¹H/¹³C NMR (to confirm benzimidazole proton environments and Boc methyl groups) with HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment. Melting point analysis (>300°C for benzimidazole derivatives) can corroborate crystallinity .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

- The carboxylic acid moiety enhances solubility in polar solvents (e.g., methanol, DMSO), while the Boc group improves solubility in dichloromethane. For aqueous reactions, use pH-controlled buffers (pH 6–8) to balance ionization. Pre-dissolve in DMSO (≤5% v/v) for biological assays .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported solubility or stability data across studies?

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products to literature. For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation or polymorphic forms. Cross-validate with differential scanning calorimetry (DSC) .

Q. How can regioselectivity be controlled during functionalization of the benzimidazole ring?

- The 5-carboxylic acid group directs electrophilic substitution to the N1 position due to electron-withdrawing effects. Use DFT calculations (e.g., Gaussian) to model charge distribution. For C2 modifications, employ directing groups (e.g., Pd-catalyzed C-H activation with pyridine ligands) .

Q. What protocols mitigate decomposition during peptide coupling reactions involving the carboxylic acid group?

- Activate the carboxylic acid with HATU/DIPEA in DMF at 0–4°C to minimize racemization. Avoid prolonged exposure to bases. After coupling, immediately quench with aqueous citric acid and purify via reverse-phase chromatography. Confirm integrity via HRMS and 2D NMR (COSY, HSQC) .

Q. How can computational modeling predict the Boc group’s stability under varying reaction conditions?

- Use molecular dynamics simulations (AMBER or GROMACS) to model Boc cleavage kinetics in acidic environments. Correlate with experimental TGA/DSC data to validate thermal stability thresholds. Adjust protecting groups (e.g., Fmoc for orthogonal deprotection) if Boc proves unstable .

Methodological Notes

- Contradiction Management : Cross-reference CAS Common Chemistry and PubChem data for molecular weight (253.25 g/mol) and CAS RN verification .

- Safety : Store at –20°C under nitrogen, and handle with anhydrous gloves due to hygroscopicity .

- Advanced Synthesis : For scale-up, optimize microwave-assisted synthesis (100–120°C, 30 min) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.